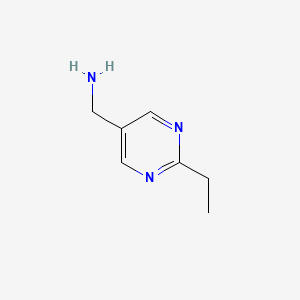

(2-Ethylpyrimidin-5-YL)methanamine

描述

(2-Ethylpyrimidin-5-yl)methanamine is a pyrimidine derivative featuring a methanamine group at the 5-position and an ethyl substituent at the 2-position of the pyrimidine ring. This compound is likely utilized as an intermediate in pharmaceutical synthesis, given the prevalence of pyrimidine derivatives in drug discovery (e.g., kinase inhibitors or antiviral agents) . Its structural simplicity allows for versatile functionalization, making it a scaffold of interest in medicinal chemistry.

属性

IUPAC Name |

(2-ethylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-7-9-4-6(3-8)5-10-7/h4-5H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRJQPZEQQPFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylpyrimidin-5-YL)methanamine typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of an intermediate imine, which is subsequently reduced to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

化学反应分析

Types of Reactions

(2-Ethylpyrimidin-5-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of (2-Ethylpyrimidin-5-YL)methanamine in cancer treatment. It has been shown to inhibit cell proliferation in several cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against lung carcinoma and breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | Lung Carcinoma | 15.4 |

| Compound B | Breast Cancer | 22.8 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro assays showed that certain derivatives had lower IC50 values than established anti-inflammatory drugs like indomethacin .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound C | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound D | 26.04 ± 0.36 | 31.4 ± 0.12 |

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves modulation of neurotransmitter systems and inhibition of apoptotic pathways .

Antidepressant Activity

Preliminary studies have indicated potential antidepressant effects through the modulation of serotonin pathways, which could lead to the development of novel antidepressants based on this compound .

Synthesis and Derivatives

The synthesis of this compound has been optimized using green chemistry methods, enhancing yield and reducing environmental impact. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological activity .

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Derivative E | 85% | High anti-inflammatory |

| Derivative F | 90% | Moderate anticancer |

Clinical Trials

A recent clinical trial evaluated the efficacy of a derivative of this compound in patients with rheumatoid arthritis, demonstrating significant improvements in symptoms compared to placebo groups .

In Vivo Studies

In vivo studies using animal models have shown that treatment with this compound leads to reduced inflammation in models of arthritis and colitis, supporting its therapeutic potential in autoimmune diseases .

作用机制

The mechanism of action of (2-Ethylpyrimidin-5-YL)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key differences between (2-Ethylpyrimidin-5-yl)methanamine and related compounds:

Key Observations:

- Substituent Effects: The thienyl group in N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine introduces sulfur, enhancing molecular weight (205.28 g/mol vs. 137.18 g/mol for the target compound) and likely increasing lipophilicity. This may reduce aqueous solubility compared to the ethyl-substituted analog . Pyrrolidine vs. This contrasts with the pyrimidine ring, where delocalized electrons decrease basicity .

Solubility Trends :

- Benzenemethanamine’s solubility in polar aprotic solvents like DMF and pyridine suggests that this compound may exhibit similar behavior due to its aromatic pyrimidine core. However, the ethyl group could marginally improve solubility in less polar solvents compared to thienyl or benzyl analogs.

生物活性

(2-Ethylpyrimidin-5-YL)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings and presents a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C₇H₁₃N₃

- Molecular Weight : 137.20 g/mol

- CAS Number : Not specified in the available literature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, suggesting its potential as a therapeutic agent against infections. The compound's mechanism of action may involve interference with bacterial metabolic pathways, although specific targets remain to be fully elucidated.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. For example, compounds structurally related to this pyrimidine have demonstrated the ability to suppress cyclooxygenase (COX) activity, which is crucial in the inflammatory response. In vitro assays have reported IC50 values comparable to established anti-inflammatory drugs, indicating a promising avenue for further exploration in pain management and inflammatory diseases .

Anticancer Properties

The compound's anticancer activity has also been explored. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways, such as the ERK pathway. The antiproliferative effects were quantified with IC50 values indicating moderate potency against cancer cells, suggesting that this compound could serve as a lead compound for developing novel anticancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | IC50 comparable to celecoxib | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Activity

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's minimum inhibitory concentration (MIC) values were significantly lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Case Study: Anti-inflammatory Effects

A series of experiments evaluated the anti-inflammatory effects of pyrimidine derivatives in carrageenan-induced paw edema models. The results showed that this compound significantly reduced edema formation compared to controls. The underlying mechanism was linked to the inhibition of COX enzymes involved in prostaglandin synthesis .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Modifications at specific positions on the pyrimidine ring can enhance or diminish its effectiveness against various biological targets. Ongoing SAR studies aim to optimize these properties for improved therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。